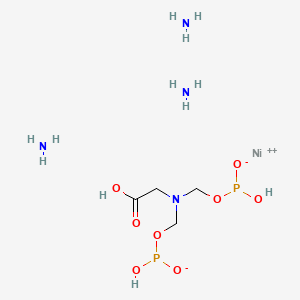
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- is a coordination compound involving nickel in a complex with a ligand containing phosphono and glycinato groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such coordination compounds typically involves the reaction of a nickel salt (such as nickel chloride or nickel nitrate) with the ligand under controlled conditions. The ligand, in this case, N,N-bis((phosphono-kappaO)methyl)glycinato, would be prepared separately and then combined with the nickel salt in a suitable solvent, often water or an organic solvent like ethanol. The reaction conditions, such as temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would scale up the laboratory synthesis methods, ensuring consistent quality and yield. This might involve continuous flow reactors, automated mixing and heating systems, and stringent quality control measures to monitor the purity and composition of the final product.
化学反应分析
Types of Reactions
Coordination compounds like this can undergo various types of chemical reactions, including:
Oxidation and Reduction: Changes in the oxidation state of the nickel center.
Substitution: Replacement of one or more ligands in the coordination sphere.
Hydrolysis: Reaction with water leading to the breakdown of the complex.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (like hydrogen peroxide), reducing agents (like sodium borohydride), and other ligands that can displace the existing ones. Reaction conditions would vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to a higher oxidation state of nickel, while substitution reactions could yield new coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, such compounds are studied for their unique electronic and structural properties. They can serve as catalysts in various chemical reactions, including organic transformations and polymerization processes.
Biology and Medicine
In biology and medicine, coordination compounds with nickel are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors. Their ability to interact with biological molecules makes them candidates for drug development.
Industry
Industrially, these compounds might be used in materials science for the development of new materials with specific properties, such as magnetic or electronic characteristics.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, the nickel center might facilitate the breaking and forming of chemical bonds. In biological systems, the compound might interact with specific enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
Similar compounds might include other nickel coordination complexes with different ligands, such as:
- Nickel(II) acetylacetonate
- Nickel(II) chloride tetrahydrate
- Nickel(II) sulfate hexahydrate
Uniqueness
What sets Nickelate(3-), (N,N-bis((phosphono-kappaO)methyl)glycinato(5-)-kappaN,kappaO)-, triammonium, (T-4)- apart is its specific ligand structure, which can impart unique properties and reactivity compared to other nickel complexes.
属性
CAS 编号 |
68025-40-1 |
|---|---|
分子式 |
C4H18N4NiO8P2 |
分子量 |
370.85 g/mol |
IUPAC 名称 |
azane;[carboxymethyl-[[hydroxy(oxido)phosphanyl]oxymethyl]amino]methyl hydrogen phosphite;nickel(2+) |
InChI |
InChI=1S/C4H9NO8P2.3H3N.Ni/c6-4(7)1-5(2-12-14(8)9)3-13-15(10)11;;;;/h8,10H,1-3H2,(H,6,7);3*1H3;/q-2;;;;+2 |
InChI 键 |
SPKFPCYRCZSIMO-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)N(COP(O)[O-])COP(O)[O-].N.N.N.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


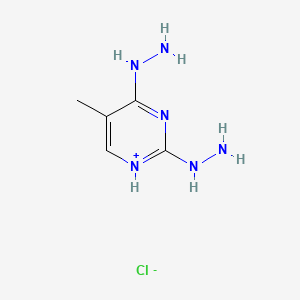

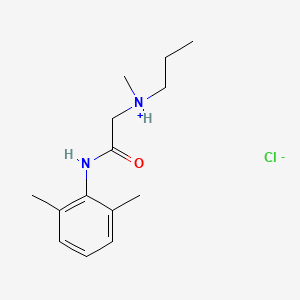
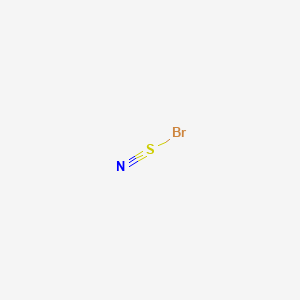
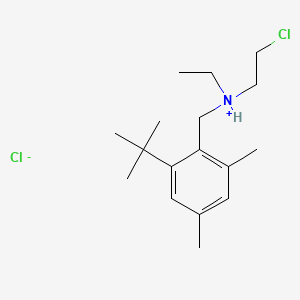
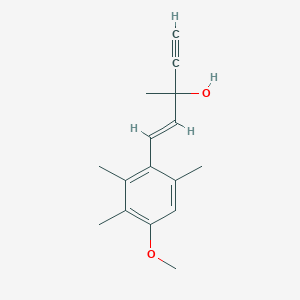
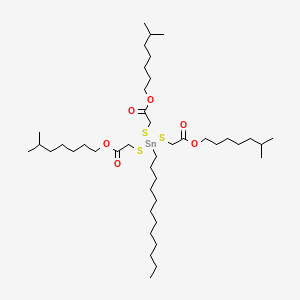
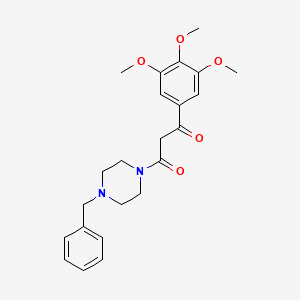
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
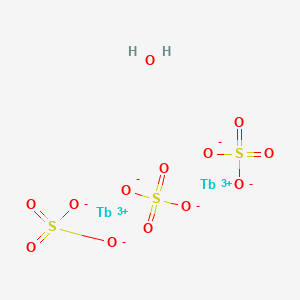
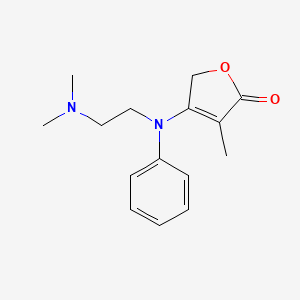


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
